Hypochlorous acid

Description

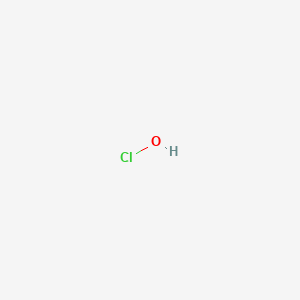

Structure

3D Structure

Properties

IUPAC Name |

hypochlorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO/c1-2/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPPOHNGKGFGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HClO, ClHO | |

| Record name | hypochlorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hypochlorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036737 | |

| Record name | Hypochlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Found only in aqueous solution; Greenish-yellow liquid; [Merck Index] Very unstable; [Hawley] Decomposes exothermically to HCl and O2; [Ullmann], Solid | |

| Record name | Hypochlorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypochlorous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hypochlorite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7790-92-3, 14380-61-1 | |

| Record name | Hypochlorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypochlorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypochlorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypochlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hypochlorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOCHLOROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712K4CDC10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypochlorite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Antimicrobial Mechanism of Hypochlorous Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypochlorous acid (HOCl), a weak acid naturally produced by the mammalian immune system, is a potent, broad-spectrum antimicrobial agent. Generated by neutrophils and other phagocytic cells, it plays a critical role in the first-line defense against invading pathogens.[1] Its non-specific and rapid mode of action makes it an attractive candidate for various antimicrobial applications, particularly in an era of increasing antibiotic resistance. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its antimicrobial effects, focusing on its interactions with key microbial cellular components.

Multi-Targeted Antimicrobial Action

Unlike many conventional antibiotics that have specific molecular targets, HOCl's antimicrobial activity stems from its high reactivity as a potent oxidizing and chlorinating agent.[1] This reactivity allows it to indiscriminately attack a wide array of biological macromolecules, leading to a multi-pronged assault on microbial cells that includes protein denaturation and aggregation, DNA damage, lipid peroxidation, and metabolic disarray. This multi-targeted approach is a key factor in its broad-spectrum efficacy and the low likelihood of microbial resistance development.[1]

Protein Damage: Unfolding, Aggregation, and Inactivation

Proteins are primary targets for HOCl due to their abundance and the presence of highly reactive amino acid side chains.[2] The interaction of HOCl with proteins leads to a cascade of damaging events, including oxidation, chlorination, unfolding, and aggregation, ultimately resulting in the loss of protein function and cell death.[1]

1.1.1. Reaction with Amino Acid Side Chains

HOCl reacts rapidly with several amino acid residues, with sulfur-containing and aromatic amino acids being particularly susceptible. The order of reactivity for the initial reaction with amino acid side chains is generally: Methionine > Cysteine > Histidine > Tryptophan > Lysine > Arginine.[2][3]

-

Sulfur-Containing Amino Acids: Cysteine and methionine are rapidly oxidized by HOCl. The thiol group of cysteine is oxidized to form sulfenic acid, which can lead to the formation of disulfide bonds and protein cross-linking.[2] Methionine is oxidized to methionine sulfoxide.[3]

-

Aromatic Amino Acids: Tryptophan's indole ring can be oxidized, while tyrosine can undergo chlorination to form 3-chlorotyrosine and 3,5-dichlorotyrosine.[2]

-

Basic Amino Acids: The amine groups of lysine and arginine, as well as the imidazole ring of histidine, react with HOCl to form unstable chloramines. These chloramines can then participate in secondary reactions, transferring the chlorine atom to other molecules and propagating damage.[2]

1.1.2. Protein Unfolding and Aggregation

The modification of amino acid side chains disrupts the intricate network of non-covalent interactions that maintain a protein's three-dimensional structure. This disruption leads to protein unfolding and subsequent aggregation. These aggregates are often non-functional and can interfere with essential cellular processes.

1.1.3. Enzyme Inactivation

The structural and chemical modifications induced by HOCl lead to the inactivation of a wide range of microbial enzymes. This includes enzymes critical for cellular metabolism, such as ATP synthase and pyruvate dehydrogenase, leading to a shutdown of energy production.[1]

Deoxyribonucleic Acid (DNA) Damage

This compound can readily penetrate the bacterial cell wall and membrane to reach the cytoplasm, where it can inflict damage upon the cell's genetic material.[1] This genotoxic effect contributes significantly to its bactericidal activity.

1.2.1. Direct Attack on DNA Bases

HOCl reacts with the nitrogenous bases of DNA, leading to the formation of chlorinated and oxidized derivatives. For example, cytosine can be chlorinated to form 5-chlorocytosine.[4] These modified bases can disrupt DNA replication and transcription, leading to mutations and cell death.

1.2.2. DNA Strand Breaks

The reactions of HOCl with DNA can also lead to single- and double-strand breaks in the DNA backbone.[5][6] This fragmentation of the genetic material is a severe form of damage that is often lethal to the cell.

Lipid Peroxidation and Membrane Disruption

The microbial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. HOCl compromises this barrier through lipid peroxidation and the formation of chlorohydrins.[1]

1.3.1. Formation of Chlorohydrins

HOCl reacts with the double bonds of unsaturated fatty acids in the cell membrane to form chlorohydrins. The introduction of these polar molecules into the lipid bilayer disrupts its structure and increases its permeability.[1]

1.3.2. Lipid Peroxidation

HOCl can initiate lipid peroxidation, a chain reaction that leads to the degradation of lipids and the formation of reactive aldehydes. This process further damages the cell membrane, leading to leakage of cellular contents and ultimately, cell lysis.[1]

Disruption of Cellular Metabolism

By damaging key proteins and disrupting membrane function, HOCl throws cellular metabolism into disarray. A hallmark of HOCl's action is the rapid depletion of intracellular adenosine triphosphate (ATP), the cell's primary energy currency.[7] This energy crisis is a consequence of multiple factors, including:

-

Inhibition of ATP Synthesis: HOCl inactivates enzymes involved in both oxidative phosphorylation and substrate-level phosphorylation.[1]

-

Increased Membrane Permeability: A compromised cell membrane leads to the dissipation of the proton motive force, which is essential for ATP synthesis.

-

Inhibition of Glucose Oxidation: HOCl can inhibit key enzymes in glycolysis, hindering the breakdown of glucose for energy.

Quantitative Data on Antimicrobial Action

The following tables summarize quantitative data regarding the antimicrobial efficacy and reactivity of this compound.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | HOCl Concentration | Effect | Reference |

| Escherichia coli | 20 µM | 50% inhibition of growth | [8] |

| Escherichia coli | 50 µM | Complete inhibition of cell division | [8] |

| Various Pathogens | 80 ppm (approx. 1.5 mM) | Inactivation within 1 minute | [9] |

| Broad Spectrum | 1.9 to 53.3 µM | Minimum Bactericidal Concentration (MBC) | [10] |

Table 2: Second-Order Rate Constants for the Reaction of HOCl with Amino Acid Side Chains (pH 7.4)

| Amino Acid | Rate Constant (M⁻¹s⁻¹) | Reference |

| Methionine | 3.8 x 10⁷ | [4][11] |

| Cysteine | 3.0 x 10⁷ | [4][11] |

| Histidine | 1.0 x 10⁵ | [4][11] |

| Tryptophan | 1.1 x 10⁴ | [4][11] |

| Lysine | 5.0 x 10³ | [4][11] |

| Arginine | 26 | [4][11] |

| Tyrosine | 44 | [4][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antimicrobial mechanism of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of HOCl that inhibits visible growth (MIC) and kills 99.9% of the initial bacterial population (MBC).

Protocol:

-

Preparation of HOCl Solutions: Prepare a series of twofold dilutions of a stock HOCl solution in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Add the bacterial inoculum to each well containing the HOCl dilutions. Include a positive control (bacteria in MHB without HOCl) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of HOCl in which no visible turbidity is observed.

-

MBC Determination: From the wells showing no visible growth (at and above the MIC), plate 100 µL of the culture onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of HOCl that results in a ≥99.9% reduction in the initial inoculum.[12][13][14]

Assessment of Protein Carbonylation (DNPH Assay)

Objective: To quantify the level of protein oxidation by measuring the formation of carbonyl groups.

Protocol:

-

Bacterial Culture and Treatment: Grow a bacterial culture to the mid-logarithmic phase and treat with various concentrations of HOCl for a specified time.

-

Protein Extraction: Harvest the bacterial cells by centrifugation, wash with phosphate-buffered saline (PBS), and lyse the cells to extract total protein.

-

Derivatization with DNPH: Incubate the protein extract with 2,4-dinitrophenylhydrazine (DNPH) solution to form stable dinitrophenylhydrazone adducts with the protein carbonyls.

-

Protein Precipitation: Precipitate the derivatized proteins using trichloroacetic acid (TCA).

-

Washing: Wash the protein pellet repeatedly with an ethanol/ethyl acetate mixture to remove excess DNPH.

-

Solubilization and Quantification: Resuspend the final protein pellet in a guanidine hydrochloride solution. Measure the absorbance at approximately 370 nm. The carbonyl content is calculated using the molar extinction coefficient of DNPH.[5][8][12][15][16]

Measurement of Lipid Peroxidation (TBARS Assay)

Objective: To quantify lipid peroxidation by measuring the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS).

Protocol:

-

Bacterial Culture and Treatment: Treat bacterial cultures with HOCl as described in the protein carbonylation protocol.

-

Cell Lysis and Protein Precipitation: Lyse the bacterial cells and precipitate the proteins with an acid solution (e.g., trichloroacetic acid).

-

Reaction with Thiobarbituric Acid (TBA): Add TBA reagent to the supernatant and incubate at high temperature (e.g., 95°C) to allow the formation of a colored adduct with MDA.

-

Quantification: After cooling, measure the absorbance of the solution at approximately 532 nm. The concentration of TBARS is determined by comparison to a standard curve prepared with MDA.[3][7][17][18][19]

Assessment of Intracellular ATP Levels (Luciferin-Luciferase Assay)

Objective: To measure the intracellular concentration of ATP as an indicator of cellular metabolic activity.

Protocol:

-

Bacterial Culture and Treatment: Treat bacterial cultures with HOCl.

-

ATP Extraction: Rapidly extract ATP from the bacterial cells. This can be achieved by methods such as boiling in buffer or using a commercial ATP releasing agent.

-

Luminometry: Add the ATP extract to a reaction mixture containing luciferin and luciferase. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Quantification: Measure the light output using a luminometer. The amount of light produced is directly proportional to the ATP concentration, which can be quantified using an ATP standard curve.[1][10][20][21]

Analysis of Protein Aggregation (SDS-PAGE)

Objective: To visualize the extent of protein aggregation induced by HOCl.

Protocol:

-

Bacterial Culture and Treatment: Treat bacterial cultures with HOCl.

-

Cell Lysis and Fractionation: Lyse the bacterial cells and separate the soluble and insoluble protein fractions by centrifugation.

-

Sample Preparation: Resuspend the insoluble (aggregated) protein pellet in a sample buffer containing sodium dodecyl sulfate (SDS) and a reducing agent.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. An increase in the amount of protein in the insoluble fraction of HOCl-treated samples compared to the control indicates protein aggregation.[4]

Evaluation of Bacterial Membrane Permeability (Fluorescent Dye Assay)

Objective: To assess the integrity of the bacterial cell membrane using fluorescent dyes.

Protocol:

-

Bacterial Culture and Treatment: Treat bacterial cultures with HOCl.

-

Staining: Incubate the treated and control bacterial suspensions with a mixture of SYTO 9 and propidium iodide (PI) dyes. SYTO 9 is a membrane-permeant dye that stains all cells green, while PI is a membrane-impermeant dye that only enters cells with compromised membranes and stains them red.

-

Analysis: Analyze the stained bacterial populations using fluorescence microscopy or flow cytometry. An increase in the proportion of red-staining cells in the HOCl-treated samples indicates an increase in membrane permeability.[21][22][23][24]

Detection of DNA Damage (Bacterial Comet Assay)

Objective: To detect DNA strand breaks in individual bacterial cells.

Protocol:

-

Bacterial Culture and Treatment: Treat bacterial cultures with HOCl.

-

Embedding in Agarose: Mix the bacterial cells with low-melting-point agarose and embed them on a microscope slide.

-

Lysis: Lyse the embedded cells with a lysis solution containing detergents and high salt to remove the cell wall and proteins, leaving the bacterial nucleoid.

-

Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[14][18][25][26][27][28][29][30]

Signaling Pathways and Experimental Workflows

Bacterial Oxidative Stress Response to this compound

Bacteria have evolved sophisticated regulatory networks to sense and respond to oxidative stress, including that induced by HOCl. Key transcriptional regulators in E. coli that are activated by HOCl include HypT, RclR, and NemR.[1][7]

Caption: Bacterial oxidative stress response pathways activated by HOCl.

Experimental Workflow for Investigating Antimicrobial Mechanism

The following diagram illustrates a logical workflow for characterizing the antimicrobial mechanism of a compound like this compound.

Caption: A generalized workflow for investigating antimicrobial mechanisms.

Conclusion

This compound's potent antimicrobial activity is a result of its ability to inflict widespread and catastrophic damage to essential microbial cellular components. Its multi-targeted mechanism, encompassing protein damage, DNA fragmentation, lipid peroxidation, and metabolic collapse, makes it a formidable antimicrobial agent with a low propensity for inducing resistance. A thorough understanding of these core mechanisms is essential for the rational design and development of novel HOCl-based antimicrobial therapies and disinfection strategies. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate and harness the power of this remarkable molecule.

References

- 1. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Chemistry in Mammalian Cells—Influence on Infection and Role in Various Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for HOCl recognition and regulation mechanisms of HypT, a hypochlorite-specific transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative study of HOCl-inflicted damage to bacterial DNA ex vivo and within cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative study of HOCl-inflicted damage to bacterial DNA ex vivo and within cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypochlorite-induced damage to DNA, RNA, and polynucleotides: formation of chloramines and nitrogen-centered radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. NemR is a bleach-sensing transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microchemlab.com [microchemlab.com]

- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural basis for HOCl recognition and regulation mechanisms of HypT, a hypochlorite-specific transcriptional regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neutrophil-generated HOCl leads to non-specific thiol oxidation in phagocytized bacteria | eLife [elifesciences.org]

- 20. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 27. research-portal.uu.nl [research-portal.uu.nl]

- 28. mdpi.com [mdpi.com]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production of Hypochlorous Acid by Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophils, the most abundant leukocytes in human circulation, represent the first line of defense against invading pathogens. A cornerstone of their antimicrobial arsenal is the production of potent reactive oxygen species (ROS), including hypochlorous acid (HOCl), the active component of household bleach. This technical guide provides an in-depth exploration of the endogenous synthesis of HOCl by neutrophils, detailing the enzymatic machinery, the intricate signaling pathways governing its production, and the experimental methodologies used to study this fundamental process of innate immunity. The information presented herein is intended to serve as a comprehensive resource for researchers in immunology, cell biology, and drug development investigating the multifaceted roles of neutrophils in health and disease.

The Core of HOCl Production: The Myeloperoxidase System

The synthesis of this compound in neutrophils is a tightly regulated process centered around the heme-containing enzyme, myeloperoxidase (MPO). MPO is abundantly expressed in neutrophils, constituting up to 5% of their total protein content, and is stored within their azurophilic granules.[1] Upon activation, these granules fuse with phagosomes or the plasma membrane, releasing MPO into these compartments or the extracellular space.[2][3]

The biochemical reaction catalyzed by MPO is a two-step process:

-

Formation of Compound I: Myeloperoxidase in its resting ferric state (MPO-Fe³⁺) reacts with hydrogen peroxide (H₂O₂), which is generated by the NADPH oxidase complex during the respiratory burst. This reaction forms a highly reactive intermediate known as Compound I.

-

Oxidation of Chloride: Compound I then oxidizes a halide, primarily chloride ions (Cl⁻), to produce this compound (HOCl), returning the enzyme to its native state.[4][5]

The overall reaction can be summarized as:

H₂O₂ + Cl⁻ + H⁺ —(MPO)→ HOCl + H₂O

This powerful oxidant, HOCl, is a potent microbicidal agent, capable of rapidly killing a wide range of pathogens through the oxidation and chlorination of essential biomolecules.[3]

Quantitative Data on Myeloperoxidase Activity and HOCl Production

The efficiency of HOCl production is influenced by substrate concentrations, pH, and temperature. Below is a summary of key quantitative parameters related to human myeloperoxidase and neutrophil HOCl synthesis.

| Parameter | Value | Conditions | Reference(s) |

| MPO Kinetic Constants | |||

| Km (H₂O₂) | ~2-10 µM | pH 4.4-6.2, 0.14 M NaCl | [3] |

| k₂ (MPO-I + Cl⁻ → MPO-I-Cl⁻) | 2.2 x 10⁶ M⁻¹s⁻¹ | [4][5] | |

| k₋₂ (MPO-I-Cl⁻ → MPO-I + Cl⁻) | 1.9 x 10⁵ s⁻¹ | [4][5] | |

| k₃ (MPO-I-Cl⁻ → MPO + HOCl) | 5.2 x 10⁴ s⁻¹ | [4][5] | |

| Optimal Conditions | |||

| Optimal pH | 4.7 - 6.0 | [6] | |

| HOCl Production by Neutrophils | |||

| HOCl Concentration | ~0.2 µmol / 10⁶ cells / 2 hours | Stimulated neutrophils | |

| Stimuli Concentration (PMA) | 25 nM - 150 ng/ml | In vitro neutrophil stimulation | [7][8] |

| Stimuli Concentration (Opsonized Zymosan) | 2 x 10⁷ particles/ml | In vitro neutrophil stimulation | [2] |

Signaling Pathways for Neutrophil Activation and MPO Release

The production of HOCl is initiated by the activation of neutrophils in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs), cytokines, and chemokines. This activation triggers a cascade of intracellular signaling events that culminate in the assembly and activation of the NADPH oxidase complex and the degranulation of MPO-containing azurophilic granules.

Key signaling pathways involved include:

-

Protein Kinase C (PKC): Directly activated by stimuli like phorbol myristate acetate (PMA), PKC plays a central role in phosphorylating components of the NADPH oxidase complex.

-

Mitogen-Activated Protein Kinases (MAPK): The p38 MAPK and ERK1/2 pathways are crucial for transducing activation signals. p38 MAPK, for instance, can phosphorylate the p47phox subunit of NADPH oxidase.[9]

-

Phosphoinositide 3-Kinase (PI3K): This pathway is involved in a range of neutrophil functions, including migration, phagocytosis, and the respiratory burst.

-

Nuclear Factor-kappa B (NF-κB): A key transcription factor that regulates the expression of pro-inflammatory genes and is activated downstream of MPO-CD11b/CD18 signaling.[9]

-

Calcium Mobilization: An increase in intracellular calcium is a critical event that promotes the fusion of azurophilic granules with the phagosome or plasma membrane.[9]

Extracellular MPO can also act as a signaling molecule itself by binding to the CD11b/CD18 (Mac-1) integrin on the neutrophil surface. This interaction can, in a non-enzymatic fashion, further amplify neutrophil activation, degranulation, and superoxide production, creating a positive feedback loop.[9][10]

Experimental Protocols

Isolation of Human Neutrophils from Whole Blood

This protocol describes a standard method for isolating neutrophils using density gradient centrifugation.

Materials:

-

Anticoagulated whole blood (e.g., with heparin or EDTA)

-

Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)

-

Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Bring all reagents to room temperature.

-

Carefully layer 15-20 mL of whole blood over 12-15 mL of density gradient medium in a 50 mL conical tube. Avoid mixing the layers.

-

Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Aspirate and discard the upper layers (plasma, mononuclear cells).

-

Carefully collect the neutrophil-rich layer and the layer of red blood cells below it.

-

Add 3% dextran solution to sediment the remaining erythrocytes.

-

Collect the leukocyte-rich supernatant and wash with HBSS.

-

Lyse any remaining red blood cells by resuspending the cell pellet in RBC Lysis Buffer for a short period, followed by the addition of PBS to restore isotonicity.

-

Centrifuge at 400 x g for 10 minutes and discard the supernatant.

-

Wash the neutrophil pellet with HBSS or PBS.

-

Resuspend the purified neutrophils in an appropriate buffer for downstream experiments. Cell viability and purity should be assessed (e.g., by trypan blue exclusion and cytospin analysis).

Measurement of Myeloperoxidase Activity

This colorimetric assay measures the peroxidase activity of MPO using 3,3',5,5'-tetramethylbenzidine (TMB) as a substrate.

Materials:

-

Purified MPO or neutrophil lysate

-

Assay Buffer: 150 mM sodium phosphate buffer, pH 5.4

-

TMB solution (2.9 mM in 14.5% DMSO and Assay Buffer)

-

Hydrogen peroxide (H₂O₂) solution (0.75 mM)

-

Stopping Solution: 2 M Sulfuric Acid (H₂SO₄)

-

96-well clear flat-bottom microplate

-

Microplate reader

Procedure:

-

Add 10 µL of sample (MPO standard or neutrophil lysate) to each well.

-

Add 80 µL of 0.75 mM H₂O₂ solution to each well.

-

Initiate the reaction by adding 110 µL of the TMB solution.

-

Incubate the plate at 37°C for 5-10 minutes.

-

Stop the reaction by adding 50 µL of 2 M H₂SO₄.

-

Measure the absorbance at 450 nm using a microplate reader.

-

MPO activity can be calculated by comparing the absorbance of the samples to a standard curve generated with purified MPO.

Quantification of Neutrophil HOCl Production

This protocol utilizes the rhodamine-based fluorescent probe R19-S to detect HOCl produced by stimulated neutrophils.

Materials:

-

Isolated human neutrophils (1 x 10⁶ cells/mL in HBSS)

-

R19-S fluorescent probe (10 µM)

-

Neutrophil stimulus (e.g., 25 nM PMA or 2 x 10⁷/mL opsonized zymosan)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Seed 1 x 10⁵ neutrophils per well in a 96-well plate.

-

Add R19-S probe to a final concentration of 10 µM and incubate for 10 minutes at 37°C.

-

Add the desired stimulus (e.g., PMA or opsonized zymosan) to the wells to initiate the respiratory burst.

-

Immediately begin measuring fluorescence over a time course (e.g., 60 minutes) using a fluorescence plate reader with excitation at ~515 nm and emission at ~550 nm.

-

An increase in fluorescence intensity corresponds to the production of HOCl.

Experimental and Logical Workflows

The study of neutrophil-derived HOCl involves a series of interconnected procedures, from cell isolation to data analysis. The following diagrams illustrate a typical experimental workflow and the logical relationship between the key components of HOCl production.

Conclusion

The endogenous production of this compound by neutrophils is a critical process in innate immunity, yet its dysregulation is implicated in the pathology of numerous inflammatory diseases. A thorough understanding of the underlying biochemical and cellular mechanisms is therefore paramount for the development of novel therapeutic strategies that can modulate neutrophil function. This technical guide has provided a comprehensive overview of HOCl synthesis, from the signaling pathways that initiate the process to the quantitative parameters that define it and the experimental protocols used to investigate it. It is our hope that this resource will aid researchers in their efforts to unravel the complex role of neutrophils and their potent oxidant production in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Heterogeneity of this compound production in individual neutrophil phagosomes revealed by a rhodamine-based probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A kinetic analysis of the interaction of human myeloperoxidase with hydrogen peroxide, chloride ions, and protons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of reaction of myeloperoxidase with hydrogen peroxide and chloride ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound regulates neutrophil extracellular trap release in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function [frontiersin.org]

- 9. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myeloperoxidase mediates neutrophil activation by association with CD11b/CD18 integrins - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Structure of Hypochlorous Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Hypochlorous acid (HOCl), a weak inorganic acid, is a molecule of significant interest across various scientific disciplines, from medicinal chemistry to environmental science. It is a powerful oxidizing agent naturally produced by the mammalian immune system to combat pathogens, and it is widely utilized as a disinfectant and sanitizer. This technical guide provides an in-depth exploration of the core chemical properties, structure, and relevant experimental methodologies associated with this compound, tailored for a scientific audience.

Molecular Structure and Physicochemical Properties

This compound is a simple triatomic molecule with the chemical formula HOCl. The central oxygen atom is covalently bonded to both a hydrogen and a chlorine atom.[1][2] Its molecular geometry is bent, with an H-O-Cl bond angle of approximately 103 degrees.[2] This bent structure, along with the difference in electronegativity between hydrogen, oxygen, and chlorine, results in a polar molecule.

The key physicochemical properties of this compound are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

| Molecular Properties | Value | References |

| Chemical Formula | HOCl | [1][3] |

| Molar Mass | 52.46 g/mol | [1][4] |

| Molecular Geometry | Bent | [2][5] |

| H-O-Cl Bond Angle | ~103° | [2] |

| H-O Bond Length | 97 pm | [2][5] |

| O-Cl Bond Length | 169.3 pm | [2][5] |

| Thermodynamic and Chemical Properties | Value | References |

| Acidity (pKa at 25 °C) | 7.53 | [3][6][7] |

| Standard Reduction Potential (E°) | +1.63 V (for 2HClO + 2H⁺ + 2e⁻ ⇌ Cl₂ + 2H₂O) +1.49 V (for HClO + H₃O⁺ + 2e⁻ ⇌ Cl⁻ + 2H₂O) | [3][8][9] |

| UV-Vis Absorption Maximum (λmax) | ~235 nm (for HOCl) ~290 nm (for OCl⁻) |

Chemical Reactivity and Stability

This compound is a potent oxidizing agent and participates in a variety of chemical reactions. Its reactivity is a cornerstone of its biological and industrial applications.[1]

Equilibrium in Aqueous Solution: In water, this compound exists in equilibrium with its conjugate base, the hypochlorite ion (OCl⁻), and with chlorine gas (Cl₂).[10] The position of this equilibrium is highly dependent on the pH of the solution.

Stability: HOCl is an unstable molecule and decomposes over time, a process accelerated by heat, light (especially UV radiation), and the presence of transition metal oxides.[10][11] Its stability is maximal in the pH range of 5 to 6.5.[12] Due to its limited shelf life, for many applications, HOCl solutions are generated on-site immediately before use.[10]

Reactions with Biomolecules:

-

Proteins and Amino Acids: HOCl readily reacts with amino acid side chains, particularly those containing sulfur (cysteine, methionine) and amino groups (lysine, arginine).[13][14] The reaction with primary and secondary amines leads to the formation of N-chloramines, which are themselves reactive species.[3]

-

Lipids: this compound reacts with unsaturated fatty acids in lipids through an addition reaction across the double bonds, forming chlorohydrins.[3][13] This modification can disrupt the structure and function of lipid membranes.

Role in Biological Systems

In mammals, this compound is a key component of the innate immune response. It is generated in phagocytic cells, such as neutrophils and macrophages, by the enzyme myeloperoxidase (MPO).[15] MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce HOCl, which then acts as a potent microbicidal agent against invading pathogens.[15] While essential for host defense, excessive or misplaced production of HOCl can lead to oxidative damage to host tissues, implicating it in the pathology of various inflammatory diseases.[14]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the study of this compound. The following sections outline methodologies for the synthesis, quantification, and stability assessment of HOCl.

Synthesis of this compound

Due to its instability, HOCl is often prepared fresh for experimental use. Two common laboratory-scale methods are electrochemical generation and acidification of hypochlorite.

Protocol 4.1.1: Electrochemical Generation

This method produces high-purity HOCl from a simple saline solution.

-

Apparatus:

-

Electrolysis cell (single-chamber or membrane-separated) with inert electrodes (e.g., platinum, boron-doped diamond).

-

DC power supply.

-

Magnetic stirrer and stir bar.

-

High-purity sodium chloride (NaCl) and deionized water.

-

-

Methodology:

-

Prepare a saline solution of the desired concentration (e.g., 1-30 g/L NaCl in deionized water).[1]

-

Place the saline solution in the electrolysis cell and begin stirring.

-

Immerse the electrodes in the solution and connect them to the DC power supply.

-

Apply a specific voltage (e.g., >2.2 Vdc) or current density to initiate electrolysis.[1] At the anode, chloride ions are oxidized to chlorine gas (Cl₂), which then dissolves and reacts with water to form HOCl. At the cathode, water is reduced to hydrogen gas and hydroxide ions.

-

Continue electrolysis for a predetermined time (e.g., 30-90 minutes) to achieve the target HOCl concentration.[1] The final concentration is influenced by initial NaCl concentration, current, and electrolysis duration.

-

Immediately after synthesis, determine the HOCl concentration and pH of the solution.

-

Quantification of this compound

Accurate quantification is essential for any experiment involving HOCl. UV-Vis spectrophotometry and iodometric titration are standard methods.

Protocol 4.2.1: UV-Vis Spectrophotometry

This method is rapid and allows for the simultaneous estimation of HOCl and its conjugate base, OCl⁻.

-

Apparatus:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

pH meter.

-

Appropriate buffers to adjust pH if necessary.

-

-

Methodology:

-

Calibrate the spectrophotometer using deionized water as a reference.

-

Measure the pH of the HOCl sample. This is crucial for interpreting the spectra, as the ratio of HOCl to OCl⁻ is pH-dependent.

-

Place the HOCl sample in a quartz cuvette and record the UV absorption spectrum from approximately 200 nm to 400 nm.

-

Determine the absorbance at the λmax for HOCl (~235 nm) and OCl⁻ (~290 nm).

-

Calculate the concentration of each species using the Beer-Lambert Law (A = εbc), where:

-

A is the absorbance.

-

ε is the molar extinction coefficient (for HOCl, ε₂₃₅ ≈ 100 M⁻¹cm⁻¹; for OCl⁻, ε₂₉₀ ≈ 350 M⁻¹cm⁻¹).

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration in mol/L.

-

-

Protocol 4.2.2: Iodometric Titration

This classic redox titration provides a reliable measure of the total available chlorine (HOCl + OCl⁻).

-

Reagents:

-

Methodology:

-

Pipette a known volume of the HOCl sample into an Erlenmeyer flask.

-

Add an excess of KI solution to the flask.

-

Acidify the mixture with the acid solution. The HOCl will oxidize the iodide ions to triiodide (I₃⁻), which has a characteristic brown color.

-

HOCl + 3I⁻ + H⁺ → I₃⁻ + Cl⁻ + H₂O

-

-

Titrate the liberated triiodide with the standardized Na₂S₂O₃ solution. The brown color will fade to a pale yellow.

-

I₃⁻ + 2S₂O₃²⁻ → 3I⁻ + S₄O₆²⁻

-

-

When the solution is pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black.

-

Continue the titration dropwise until the blue-black color disappears. This is the endpoint.

-

Record the volume of Na₂S₂O₃ used and calculate the initial concentration of HOCl.

-

Assessment of HOCl Stability

This protocol allows for the investigation of factors affecting the shelf life of HOCl solutions.

-

Apparatus & Reagents:

-

Multiple sealed, opaque storage containers.

-

Controlled environment chambers (for temperature control).

-

UV lamp.

-

Equipment for HOCl quantification (spectrophotometer or titration setup).

-

pH meter and buffers.

-

-

Methodology:

-

Prepare a fresh batch of HOCl solution and determine its initial concentration and pH.

-

Aliquot the solution into multiple storage containers.

-

Expose different sets of samples to various conditions to be tested (e.g., different temperatures: 4°C, 25°C, 40°C; light conditions: dark vs. UV exposure; different pH values adjusted with buffers).[9]

-

At predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24 hours), remove an aliquot from each condition.

-

Immediately quantify the HOCl concentration in each aliquot using one of the methods described in section 4.2.

-

Plot the HOCl concentration as a function of time for each condition to determine the degradation kinetics.

-

Conclusion

This compound possesses a unique combination of a simple molecular structure and potent chemical reactivity. Its role as a key oxidant in the immune system and its broad utility as a disinfectant are directly linked to its fundamental chemical properties. For researchers, scientists, and drug development professionals, a thorough understanding of its pH-dependent equilibrium, inherent instability, and specific reactions with biomolecules is paramount. The application of robust and well-defined experimental protocols for synthesis, quantification, and stability assessment is essential for obtaining reliable and reproducible data in studies involving this important chemical species.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. This compound-Generating Electrochemical Catheter Prototype for Prevention of Intraluminal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Robust Techniques to Validate this compound Purity and Concentration [eureka.patsnap.com]

- 4. hocltrust.org [hocltrust.org]

- 5. quora.com [quora.com]

- 6. seniorchem.com [seniorchem.com]

- 7. researchgate.net [researchgate.net]

- 8. staff.univ-batna2.dz [staff.univ-batna2.dz]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. usptechnologies.com [usptechnologies.com]

- 13. Electrolysed water (this compound) generation and efficacy against food-borne pathogens - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D3FB00050H [pubs.rsc.org]

- 14. oxford-analytical.co.uk [oxford-analytical.co.uk]

- 15. How to Synthesize this compound for Optimal Stability? [eureka.patsnap.com]

- 16. Kinetics and mechanisms of this compound reactions. | Semantic Scholar [semanticscholar.org]

- 17. www1.udel.edu [www1.udel.edu]

Hypochlorous Acid: A Pivotal Reactive Oxygen Species in Immunological Landscapes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), is a cornerstone of the innate immune system's arsenal.[1][2] Produced primarily by phagocytic cells like neutrophils and macrophages, HOCl serves as a powerful microbicidal agent, critical for neutralizing invading pathogens.[1][3] However, its high reactivity means that dysregulated or excessive production is implicated in host tissue damage and the pathogenesis of numerous chronic inflammatory diseases, including atherosclerosis, arthritis, and neurodegenerative disorders.[3][4][5][6] This guide provides a comprehensive technical overview of the production, molecular interactions, signaling roles, and experimental methodologies related to HOCl in immunology, aimed at researchers, scientists, and professionals in drug development.

Endogenous Production of this compound

The generation of HOCl in biological systems is a tightly regulated enzymatic process occurring within immune cells as part of the "oxidative burst" response to infection or inflammation.[7]

Cellular Sources and the Myeloperoxidase (MPO) Pathway

Neutrophils and macrophages are the primary producers of HOCl.[1][3] Upon activation, these cells assemble the NADPH oxidase enzyme complex at the phagosomal or plasma membrane. This enzyme catalyzes the production of superoxide (•O₂⁻), which is then converted to hydrogen peroxide (H₂O₂).[2]

The key step in HOCl synthesis is catalyzed by myeloperoxidase (MPO), a heme enzyme released from the azurophilic granules of neutrophils into the phagosome.[1][2][8] MPO utilizes hydrogen peroxide and chloride ions (Cl⁻) to produce this compound.[1][8][9] This enzymatic reaction dramatically amplifies the cytotoxic potential of the ROS generated by the cell.[10]

Quantitative Aspects of HOCl Production

The amount of HOCl produced can be substantial, creating a highly cytotoxic environment within the phagosome. This efficient production is critical for microbial killing.

| Parameter | Value | Cell Type | Reference |

| HOCl Production Rate | ~0.2 µmol / 2 hours | 1 x 10⁶ Stimulated Neutrophils | [1] |

| Microbicidal Efficacy | 0.1 µM HOCl kills 15 million E. coli | In Vitro Assay | [3] |

| H₂O₂ Conversion | ~70% of H₂O₂ is converted to HOCl | Neutrophils | [1] |

Molecular Targets and Mechanisms of Action

HOCl is a highly reactive molecule that does not require catalysts to react with a wide array of biological molecules.[1] Its small, uncharged nature allows it to easily penetrate cell walls.[1] The primary targets include proteins, lipids, and nucleic acids.[1][11]

Protein Modification

Proteins are major targets for HOCl due to their abundance and the high reactivity of several amino acid side chains.[4][5] These modifications can lead to altered protein structure, enzyme inactivation, and aggregation.[4][5][12]

-

Thiols and Thioethers: Cysteine and methionine residues are rapidly oxidized. Cysteine oxidation can lead to the formation of disulfides, causing protein cross-linking.[8][13]

-

Amino Groups: HOCl reacts with primary amines on amino acid side chains (e.g., lysine) and the protein backbone to form unstable N-chloramines, which are also oxidants.[7][13]

-

Aromatic Residues: Tyrosine residues can be chlorinated to form stable 3-chlorotyrosine and 3,5-dichlorotyrosine, which are considered reliable biomarkers of MPO-derived damage.[13]

Lipid Modification

HOCl readily reacts with lipids, particularly unsaturated fatty acids and cholesterol, contributing to membrane damage and the generation of secondary signaling molecules.[14]

-

Unsaturated Fatty Acids: The reaction of HOCl with double bonds in fatty acids primarily yields chlorohydrins, rather than lipid hydroperoxides, although peroxidation can occur under specific conditions.[14]

-

Plasmalogens: These vinyl ether-containing phospholipids are significant targets for HOCl. The reaction liberates α-chlorofatty aldehydes, which are electrophilic species that can modify proteins and impact cellular functions like mitochondrial respiration.[10][15][16]

-

Cholesterol: HOCl can convert cholesterol into a variety of oxysterols and cholesterol chlorohydrins, which may disrupt membrane structures.[14]

| Molecular Target | Primary Modification(s) | Biological Consequence |

| Proteins | ||

| Cysteine, Methionine | Oxidation to disulfides, sulfoxides | Enzyme inactivation, protein aggregation[8][13] |

| Lysine, Arginine | Formation of N-chloramines | Generation of secondary oxidants[1][7] |

| Tyrosine | Formation of 3-chlorotyrosine | Stable biomarker of HOCl damage[13] |

| Lipids | ||

| Unsaturated Fatty Acids | Formation of chlorohydrins | Membrane disruption[14] |

| Plasmalogens | Generation of α-chlorofatty aldehydes | Protein modification, altered cell signaling[15][16] |

| Cholesterol | Formation of oxysterols, chlorohydrins | Altered membrane integrity[14] |

| Nucleic Acids | ||

| DNA/RNA bases | Chlorination and oxidation | DNA strand breaks, genomic instability[1][17] |

Role in Immunological Signaling

Beyond its direct microbicidal functions, HOCl is emerging as a modulator of critical immune signaling pathways, capable of influencing both innate and adaptive responses.

Modulation of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. HOCl has been shown to be a potent inhibitor of NF-κB activation. It can block the activity of the IκB kinase (IKK) complex by oxidizing key cysteine residues, which prevents the degradation of the IκBα inhibitor and subsequent nuclear translocation of NF-κB.[18] This inhibitory action can temper inflammatory gene expression.[18]

Influence on Antigen Processing and Presentation

HOCl can act as a natural adjuvant, enhancing adaptive immune responses.[19] Modification of glycoprotein antigens by HOCl facilitates their uptake, processing, and presentation by antigen-presenting cells (APCs) like dendritic cells and macrophages.[19][20] This enhanced presentation occurs for both MHC class II and cross-presentation via MHC class I pathways.[19] The mechanism involves increased uptake through scavenger receptors, such as the lectin-like oxidized low-density lipoprotein receptor, which show enhanced binding to chlorinated antigens.[19]

Experimental Methodologies for HOCl Research

Studying the transient and highly reactive nature of HOCl requires specialized tools and protocols.

Detection and Quantification of HOCl

A variety of methods have been developed to detect HOCl in biological samples, each with distinct advantages and limitations.[17][21]

| Method | Principle | Key Features | Application | Reference |

| Fluorescent Probes | Specific chemical reaction with HOCl causes a "turn-on" fluorescence response. | High sensitivity and selectivity; enables live-cell imaging and subcellular resolution. | In vitro, live cells, in vivo | [6][22][23][24] |

| Chemiluminescence | HOCl-triggered reaction produces light. | High sensitivity; suitable for in vivo imaging without excitation light. | In vitro, in vivo | [11][21] |

| Chromatography | Separation and detection of stable HOCl-derived products (e.g., 3-chlorotyrosine). | Provides indirect but specific and quantifiable evidence of HOCl activity. | Biological fluids, tissue extracts | [21] |

| Electrochemical Analysis | Direct or indirect measurement of HOCl via electrochemical sensors. | Rapid response time. | Bulk solutions | [21] |

Properties of Select Fluorescent Probes for HOCl Detection

| Probe Name | Excitation (λex) | Emission (λem) | Detection Limit (LOD) | Reference |

| HKOCl-4 | ~530 nm | ~557 nm | Not Available | [6] |

| BNA-HClO | Not specified | 510 nm | 37.56 nM | [24][25] |

| R19-S | 515 nm | 550 nm | Not Available | [26] |

Experimental Protocol: Detection of Endogenous HOCl in Macrophages

This protocol details the use of a fluorescent probe to visualize HOCl production in cultured macrophages stimulated to undergo an oxidative burst.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Fluorescent probe for HOCl (e.g., HKOCl-4) with DMSO for stock solution

-

Stimulant: Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS)

-

MPO Inhibitor (optional control): e.g., 4-aminobenzoic acid hydrazide (4-ABAH)

-

Confocal Laser Scanning Microscope

Procedure:

-

Cell Culture: Seed macrophages onto glass-bottom dishes suitable for microscopy. Culture until they reach 70-80% confluency.

-

Probe Loading:

-

Prepare a working solution of the HOCl probe (e.g., 5-10 µM HKOCl-4) in serum-free medium.

-

Wash cells once with warm PBS.

-

Incubate cells with the probe working solution for 30 minutes at 37°C in the dark.[6]

-

-

Cell Stimulation:

-

Wash cells twice with warm PBS to remove excess probe.[6]

-

Add fresh, pre-warmed culture medium.

-

To induce HOCl production, add a stimulant such as PMA (final concentration 50-100 ng/mL) or LPS (1 µg/mL).[6]

-

(Optional) For a negative control, pre-treat a separate group of cells with an MPO inhibitor before adding the stimulant.

-

Incubate for the desired time (e.g., 30-60 minutes) at 37°C.[6]

-

-

Confocal Microscopy:

-

Immediately image the cells using a confocal microscope.

-

Set the excitation and emission wavelengths appropriate for the chosen probe (e.g., λex ~530 nm, λem 550-600 nm for HKOCl-4).[6]

-

Acquire images from control and stimulated groups using identical settings for quantitative comparison. An increase in fluorescence intensity in stimulated cells indicates HOCl production.

-

In Vivo Model: HOCl-Induced Systemic Sclerosis

Direct administration of HOCl can be used to model diseases characterized by oxidative stress and fibrosis, such as systemic sclerosis (SSc). This model provides strong evidence for the critical role of oxidative stress in fibroblast activation and tissue fibrosis.[27]

Protocol Outline:

-

Animal Model: BALB/c mice are typically used.

-

HOCl Preparation: Prepare fresh HOCl solutions daily by mixing NaClO and KH₂PO₄.

-

Induction: Administer daily subcutaneous injections of HOCl for 6 weeks.[27]

-

Endpoint Analysis: After the induction period, harvest skin and lung tissues.

-

Assessment:

-

Fibrosis: Use Masson's trichrome staining for collagen deposition and measure dermal thickness.

-

Inflammation: Use immunohistochemistry to detect infiltration of immune cells (e.g., T cells, B cells, myofibroblasts).[27]

-

Gene Expression: Use real-time PCR to quantify the mRNA expression of pro-inflammatory and pro-fibrotic mediators (e.g., TGF-β, IL-6, TNF-α).[27]

-

Conclusion

This compound is a molecule of profound duality in immunology. It is an indispensable weapon for microbial destruction by the innate immune system, yet its indiscriminate reactivity poses a significant threat to host tissues during chronic inflammation. Understanding the precise mechanisms of its production, its molecular targets, and its influence on cell signaling pathways is crucial. For drug development professionals, the MPO-HOCl axis represents a compelling target for therapeutic intervention in a wide range of inflammatory disorders. The continued development of sophisticated detection methods and relevant in vivo models will be paramount in dissecting the complex roles of HOCl and in harnessing this knowledge to create novel immunomodulatory therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound Chemistry in Mammalian Cells—Influence on Infection and Role in Various Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-mediated modification of proteins and its consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. benchchem.com [benchchem.com]

- 7. The effects of neutrophil-generated this compound and other hypohalous acids on host and pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Inhibition of myeloperoxidase-mediated this compound production by nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid oxidation by this compound: chlorinated lipids in atherosclerosis and myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. This compound-mediated modification of proteins and its consequences. | Semantic Scholar [semanticscholar.org]

- 13. publications.aston.ac.uk [publications.aston.ac.uk]

- 14. The reactions of this compound, the reactive oxygen species produced by myeloperoxidase, with lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Myeloperoxidase-derived this compound targets human airway epithelial plasmalogens liberating protein modifying electrophilic 2-chlorofatty aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Photoelectrochemical Sensor for the Detection of this compound with a Phenothiazine-Based Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Topical hypochlorite ameliorates NF-κB–mediated skin diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound: a natural adjuvant that facilitates antigen processing, cross-priming, and the induction of adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 22. Quantifying phagosomal HOCl at single immune-cell resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fluorescent probe for the detection of this compound in water samples and cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fluorescent probe for the detection of this compound in water samples and cell models - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Heterogeneity of this compound production in individual neutrophil phagosomes revealed by a rhodamine-based probe - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Fibrosis and Immunological Features of this compound Induced Mouse Model of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Hypochlorous Acid as a Disinfectant

Introduction

Hypochlorous acid (HOCl) is a weak acid that is a potent oxidizing agent and a highly effective disinfectant. It is the active component of chlorine-based disinfectants and is also endogenously produced by the mammalian immune system to combat infection. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound as a disinfectant, with a focus on the core data, experimental protocols, and mechanisms of action relevant to researchers, scientists, and drug development professionals.

Discovery and Historical Milestones

The journey of this compound from a chemical curiosity to a widely used disinfectant is marked by several key scientific contributions.

The Dawn of Chlorine Chemistry and Early Disinfection

The story of this compound is intrinsically linked to the discovery and investigation of chlorine. In the late 18th and early 19th centuries, the foundations for understanding chlorine's disinfectant properties were laid.

-

1774: Swedish chemist Carl Wilhelm Scheele discovers chlorine gas.[1]

-

1810: Sir Humphry Davy confirms chlorine as an element.[1][2]

-

1820s: French chemist Antoine Germain Labarraque develops "Eau de Labarraque," a solution of sodium hypochlorite, and demonstrates its effectiveness in disinfecting and deodorizing morgues and animal gut processing facilities.[3][4][5][6][7] This represents one of the earliest systematic uses of a chlorine-based disinfectant.

The Identification of this compound

While the disinfectant properties of chlorine solutions were recognized, the specific chemical species responsible for this activity was not initially understood.

In 1834, the French chemist Antoine Jérôme Balard is credited with the discovery of this compound.[8][9][10][11][12][13][14] He produced it by adding a dilute suspension of mercury(II) oxide in water to a flask of chlorine gas.[8]

Early Medical Applications and Wartime Use

The late 19th and early 20th centuries saw the application of this compound in medicine, most notably during World War I for wound disinfection.

-

World War I (1914-1918): this compound, in the form of Dakin's solution (a buffered sodium hypochlorite solution), was widely used to irrigate and disinfect the wounds of soldiers, significantly reducing mortality from infections in an era before antibiotics.[9][11][12][13][14][15]

-

Post-WWI: The use of HOCl solutions expanded to environmental sanitation and the treatment of various infectious diseases like diphtheria and scarlet fever.[9][14]

The Challenge of Stability and Modern Advancements

A significant hurdle in the widespread application of this compound was its inherent instability, as it tends to degrade over time.[11][13] This challenge was largely overcome in the late 20th and early 21st centuries with the development of advanced electrochemical activation (ECA) technology.[11][13] ECA allows for the production of stable, pH-neutral solutions of HOCl from salt and water, paving the way for its commercialization in a wide range of applications, including healthcare, food safety, and water treatment.[10][11]

Historical Timeline of this compound as a Disinfectant

References

- 1. Myeloperoxidase-derived this compound targets human airway epithelial plasmalogens liberating protein modifying electrophilic 2-chlorofatty aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wysiwash.com [wysiwash.com]

- 3. youtube.com [youtube.com]

- 4. Inactivation of bacteria on surfaces by sprayed slightly acidic this compound water: in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Skin and hard surface disinfection against Candida auris – What we know today - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of test methods and the efficacy of this compound water atomization against Pseudomonas aeruginosa in hospital rooms. – Ingentium Magazine [magazine.ingentium.com]

- 7. How to Utilize this compound for Enhanced Efficacy Against Spores? [eureka.patsnap.com]

- 8. Reactome | Membrane-bound myeloperoxidase (MPO) produces this compound (HOCl) [reactome.org]

- 9. Evaluation of Liquid- and Fog-Based Application of Sterilox this compound Solution for Surface Inactivation of Human Norovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium Hypochlorite (NaOCl) vs this compound (HOCl)-Shine HOCl [hoclshine.com]

- 11. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Neutrophil oxidative index - Wikipedia [en.wikipedia.org]

- 14. microshield360.com [microshield360.com]

- 15. researchgate.net [researchgate.net]

Hypochlorous acid formation and equilibrium in aqueous solutions

An In-depth Technical Guide to the Formation and Equilibrium of Hypochlorous Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemistry of this compound (HOCl) in aqueous solutions. It details its formation, the critical equilibrium dynamics that govern its speciation, factors influencing its stability, and standard methodologies for its quantification.

Introduction to this compound

This compound (HOCl) is a weak acid with the chemical formula HOCl or HClO.[1][2] It is a powerful oxidizing agent and the primary active disinfectant in chlorine-based solutions.[2][3] Although it is a key component of many commercial disinfectants and is naturally produced by the human immune system to fight pathogens, HOCl itself cannot be isolated in a pure, anhydrous form.[2][4] It exists only in aqueous solutions, where it is in a dynamic equilibrium with other chlorine species.[2][5] Understanding the principles of its formation and the factors governing its equilibrium is critical for maximizing its efficacy and stability in various applications, from water treatment to advanced wound care.

Formation of this compound in Aqueous Solutions

This compound is formed in water through several common methods:

Dissolution of Chlorine Gas

When elemental chlorine gas (Cl₂) is dissolved in water, it undergoes a hydrolysis reaction, also known as a disproportionation reaction, to form both this compound (HOCl) and hydrochloric acid (HCl).[1][2][6][7] This reaction is rapid and reversible.[2]

Reaction: Cl₂ + H₂O ⇌ HOCl + HCl[1][2][6]

Dissolution of Hypochlorite Salts

Commercially available bleach solutions are typically made from hypochlorite salts, such as sodium hypochlorite (NaOCl) or calcium hypochlorite (Ca(ClO)₂).[8] When these salts are dissolved in water, the hypochlorite ion (OCl⁻) is released and establishes an equilibrium with this compound.

Reaction: NaOCl + H₂O ⇌ HOCl + NaOH

Electrolysis

A modern and highly controlled method for producing HOCl solutions is through the electrolysis of a salt (sodium chloride, NaCl) and water solution.[4][9] This process, often utilizing single-cell or membrane-cell technology, passes a direct electric current through the brine, generating a solution where HOCl is the predominant free chlorine species, often without the high pH sodium hydroxide byproduct.[4][9]

Chemical Equilibrium in Aqueous Solution

The effectiveness of a chlorine-based solution as a disinfectant is critically dependent on the chemical equilibrium between this compound (HOCl) and the hypochlorite ion (OCl⁻).

The HOCl/OCl⁻ Equilibrium

In an aqueous solution, this compound, being a weak acid, partially dissociates into a hydrogen ion (H⁺) and a hypochlorite ion (OCl⁻).[2][10] This is a reversible equilibrium reaction.

Equilibrium Reaction: HOCl ⇌ H⁺ + OCl⁻[2][6]

The germicidal efficacy of HOCl is significantly higher—estimated to be 80 to 100 times greater—than that of the OCl⁻ ion.[6] This is because the neutrally charged HOCl molecule can more easily penetrate the cell walls of microorganisms.[4][11] Therefore, controlling the factors that influence this equilibrium is paramount.

The Critical Role of pH

The primary factor governing the equilibrium between HOCl and OCl⁻ is the pH of the solution.[1][9]

-

Acidic to Neutral pH (below 7.5): At lower pH values, there is a higher concentration of hydrogen ions (H⁺), which, according to Le Châtelier's principle, drives the equilibrium to the left, favoring the formation of the more potent undissociated this compound (HOCl).[1] The concentration of HOCl is maximal between a pH of approximately 3 and 6.[3]

-

Alkaline pH (above 7.5): As the pH increases (becomes more alkaline), hydrogen ions are consumed, shifting the equilibrium to the right. This results in the dissociation of HOCl and an increased concentration of the less effective hypochlorite ion (OCl⁻).[1][9]

The relationship between these species is visualized in the diagram below.

Caption: Equilibrium of chlorine species in water is governed by pH.

Acid Dissociation Constant (pKa)

The equilibrium is quantitatively described by the acid dissociation constant (Ka) and its logarithmic form, pKa. The pKa is the pH at which the concentrations of the acid (HOCl) and its conjugate base (OCl⁻) are equal. For this compound, the pKa is approximately 7.53 at 25°C.[2][4]

Influence of Temperature

Temperature also affects the dissociation of this compound. An increase in temperature leads to a greater degree of dissociation, shifting the equilibrium towards the hypochlorite ion (OCl⁻) and thus slightly decreasing the disinfectant efficacy at a given pH.[11] Conversely, lower temperatures favor the stability of the HOCl form.[11]

Quantitative Data Summary

The following tables provide quantitative data on the speciation of this compound under different conditions.

Table 1: pKa of this compound at Various Temperatures

| Temperature (°C) | pKa |

| 0 | 7.83 |

| 5 | 7.75 |

| 10 | 7.68 |

| 15 | 7.62 |

| 20 | 7.56 |

| 25 | 7.53[2] |

| 30 | 7.40 |

| 35 | 7.32 |

| (Data extrapolated from various sources and represents typical values) |

Table 2: Percentage of HOCl vs. OCl⁻ by pH at 25°C (pKa ≈ 7.53)

| pH | % HOCl (this compound) | % OCl⁻ (Hypochlorite Ion) |

| 5.0 | ~99.7% | ~0.3% |

| 6.0 | ~96.9% | ~3.1% |

| 7.0 | ~76.0%[6] | ~24.0% |

| 7.53 | 50.0% | 50.0% |

| 8.0 | ~25.4% | ~74.6% |

| 8.5 | ~9.4% | ~90.6% |

| 9.0 | ~3.1% | ~96.9% |

| (Calculated using the Henderson-Hasselbalch equation) |

Factors Affecting Stability

This compound is inherently unstable and can decompose over time.[12] Several factors accelerate this degradation:

-

Temperature: Higher temperatures increase the rate of decomposition.[12][13]

-

Light: Exposure to UV radiation or sunlight can cause photolysis, breaking down HOCl molecules.[2][12] Solutions should be stored in cool, dark conditions.[1]

-

pH: While optimal for efficacy, pH values below 5 can lead to the formation of chlorine gas (Cl₂), and pH values above 8 reduce efficacy due to high OCl⁻ concentration.[9]

-

Presence of Metals: Transition metal oxides from elements like copper, nickel, or cobalt can catalyze the decomposition of HOCl into hydrochloric acid and oxygen.[2]

Experimental Protocols for Analysis

Accurate quantification of this compound and related free chlorine species is essential for quality control and research. The total concentration of HOCl and OCl⁻ is referred to as "free available chlorine" (FAC).[8]

Spectrophotometric Methods

These methods rely on measuring the absorbance of light by a sample.

-

UV-Visible Spectroscopy: this compound has a characteristic absorbance maximum at specific UV wavelengths (around 230-235 nm), allowing for its direct, non-destructive quantification.[14] However, this method can be subject to interference from other chlorine species.[14]

-

DPD Colorimetric Method: This is a widely used standard method where N,N-diethyl-p-phenylenediamine (DPD) is oxidized by free chlorine, producing a magenta-colored compound. The intensity of the color, measured with a spectrophotometer or colorimeter, is proportional to the FAC concentration.[]

Titration Methods

Titration involves reacting the chlorine species with a standard solution (titrant) to determine its concentration.

-